molecular formula C7H9NO3 B13590485 3-(3-Methoxyisoxazol-5-YL)propanal

3-(3-Methoxyisoxazol-5-YL)propanal

Cat. No.: B13590485
M. Wt: 155.15 g/mol
InChI Key: WVLXMBLLTUWISZ-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)propanal is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxy group at the third position of the oxazole ring and a propanal group attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)propanal typically involves the cyclization of appropriate precursors One common method is the reaction of 3-methoxypropanoic acid with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the oxazole ring

Industrial Production Methods

Industrial production of 3-(3-methoxy-1,2-oxazol-5-yl)propanal may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid.

    Reduction: 3-(3-methoxy-1,2-oxazol-5-yl)propanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)propanal involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy and propanal groups can also influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
  • 3-(3-methoxy-1,2-oxazol-5-yl)propanol
  • 3-(3-methoxy-1,2-oxazol-5-yl)methanamine

Uniqueness

3-(3-methoxy-1,2-oxazol-5-yl)propanal is unique due to the presence of both a methoxy group and a propanal group, which confer specific chemical and biological properties

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)propanal

InChI

InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3

InChI Key

WVLXMBLLTUWISZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC=O

Origin of Product

United States

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